7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride
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Overview
Description
7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H5ClN4O3 and its molecular weight is 216.58. The purity is usually 95%.
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Scientific Research Applications
Nucleophilic Rearrangements : Potapov et al. (2012) describe nucleophilic rearrangements involving azolopyrimidines. They found that the alkaline hydrolysis reaction of certain esters results in the formation of 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidines rather than the expected carboxylic acids. This study highlights a novel rearrangement in the pyrimidine ring, indicating potential applications in synthetic chemistry and materials science (Potapov et al., 2012).
Ring-Chain Isomerism : Pryadeina et al. (2008) found that certain ethyl carboxylates of 7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine are subject to ring-chain isomerism. This isomerism depends on the solvent and the substituent's length, suggesting potential applications in developing new molecular structures and materials (Pryadeina et al., 2008).
Synthetic Applications : Divate and Dhongade-Desai (2014) synthesized derivatives of [1,2,4]triazolo[4,3a]pyrimidine using a microwave-assisted one-pot protocol, demonstrating the efficiency of this method. This suggests potential use in pharmaceuticals and organic synthesis (Divate & Dhongade-Desai, 2014).
Crystal Structure Analysis : Canfora et al. (2010) analyzed the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in different crystal environments. This study provides insights into the potential biological activity of coordination compounds, which could be useful in drug development and materials science (Canfora et al., 2010).
Mechanism of Action
Target of action
[1,2,4]triazolo[1,5-a]pyrimidines have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Mode of action
[1,2,4]triazolo[1,5-a]pyrimidines are known to interact with various biological targets, leading to their diverse biological activities .
Biochemical pathways
Given the wide range of biological activities of [1,2,4]triazolo[1,5-a]pyrimidines, it is likely that they affect multiple biochemical pathways .
Properties
IUPAC Name |
7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3.ClH/c11-4-3(5(12)13)1-7-6-8-2-9-10(4)6;/h1-2H,(H,12,13)(H,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMQNXWXXGURSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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